molecular formula C8H11BrN2 B3317373 2-Bromo-5-(tert-butyl)pyrazine CAS No. 959238-69-8

2-Bromo-5-(tert-butyl)pyrazine

Cat. No.: B3317373
CAS No.: 959238-69-8
M. Wt: 215.09
InChI Key: OMDHMSITSVLZRA-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)pyrazine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at opposite positions in the ring. The presence of a bromine atom and a tert-butyl group on the pyrazine ring makes this compound particularly interesting for various chemical applications.

Mechanism of Action

Target of Action

It’s known that bromopyrazines are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and the other reactants involved.

Mode of Action

The mode of action of 2-Bromo-5-(tert-butyl)pyrazine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between two different organic groups, one of which is typically a boron compound. The bromopyrazine compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Pharmacokinetics

Its physical and chemical properties such as boiling point (2543±200 °C) and density (1293±006 g/cm3) have been predicted . These properties, along with others like solubility and stability, would influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action would be highly dependent on the specific context of its use. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-(tert-butyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in kinase inhibition, which is crucial for regulating various cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to inhibit specific kinases makes it a potential candidate for therapeutic applications, particularly in oncology .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with kinase enzymes can lead to altered phosphorylation states of key signaling proteins, thereby impacting downstream signaling cascades. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins. These effects collectively contribute to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with kinase enzymes results in the inhibition of their catalytic activity, thereby preventing the phosphorylation of target proteins. This inhibition can have downstream effects on various cellular processes, including cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as kinase inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, its inhibition of kinase enzymes can impact metabolic pathways regulated by phosphorylation events. Additionally, this compound may interact with other metabolic enzymes, affecting the synthesis and degradation of key metabolites. These interactions contribute to the overall metabolic profile of cells exposed to this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in particular cellular compartments. These interactions determine the compound’s bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. The subcellular distribution of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

The synthesis of 2-Bromo-5-(tert-butyl)pyrazine typically involves the bromination of 5-(tert-butyl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar brominating agents and catalysts but are optimized for large-scale production.

Chemical Reactions Analysis

2-Bromo-5-(tert-butyl)pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted pyrazines.

Comparison with Similar Compounds

2-Bromo-5-(tert-butyl)pyrazine can be compared to other substituted pyrazines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and research.

Properties

IUPAC Name

2-bromo-5-tert-butylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDHMSITSVLZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-69-8
Record name 2-bromo-5-(tert-butyl)pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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